3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid

Vue d'ensemble

Description

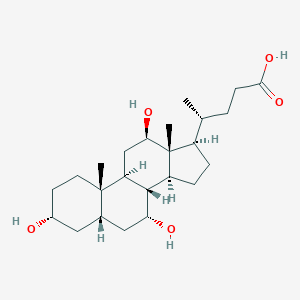

3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid is a trihydroxy-5beta-cholanic acid that is 5beta-cholan-24-oic acid substituted by hydroxy groups at positions 3, 7 and 12 (the 3alpha,7alpha,12beta stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a 3alpha,7alpha,12beta-trihydroxy-5beta-cholanate.

, also known as lagocholic acid or lagocholate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

Activité Biologique

3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid, commonly known as lagocholic acid, is a bile acid derived from cholesterol. It plays a significant role in the digestion and absorption of dietary fats and fat-soluble vitamins. This article explores its biological activity, including metabolic pathways, physiological functions, and implications in health and disease.

Chemical Structure and Properties

- Chemical Formula : C24H40O5

- Molecular Weight : 408.57 g/mol

- IUPAC Name : (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Metabolism and Biosynthesis

Lagocholic acid is synthesized in the liver from cholesterol through a series of enzymatic reactions. It undergoes hydroxylation at the C-3, C-7, and C-12 positions. The metabolic pathways involve several enzymes including 3α-hydroxysteroid dehydrogenase and 7α-hydroxylase.

Key Metabolic Pathways

- Conversion to Cholic Acid : Lagocholic acid can be metabolized into cholic acid via enzymatic reactions involving hydroxylation and conjugation processes. Studies indicate that when administered intravenously labeled forms of lagocholic acid are rapidly converted to cholic acid in humans .

- Enterohepatic Circulation : Bile acids including lagocholic acid are recycled through the enterohepatic circulation which is crucial for maintaining cholesterol homeostasis and lipid digestion.

Biological Functions

Lagocholic acid exhibits several biological activities:

- Detergent Properties : As a bile acid, it acts as a detergent facilitating the emulsification of dietary fats in the intestine.

- Cholesterol Regulation : It plays a role in regulating cholesterol levels by modulating bile flow and lipid secretion .

Table 1: Biological Activities of Lagocholic Acid

| Activity | Description |

|---|---|

| Lipid Absorption | Enhances absorption of dietary fats and fat-soluble vitamins |

| Cholesterol Homeostasis | Regulates cholesterol synthesis and excretion |

| Antimicrobial Activity | Exhibits potential antimicrobial properties against certain pathogens |

Case Studies and Research Findings

- Case Study on Metabolism : A study involving two subjects demonstrated that intravenously administered lagocholic acid was metabolized into cholic acid with specific activity decay curves showing rapid metabolism . This indicates its effective conversion in human physiology.

- Impact on Gut Microbiota : Research has indicated that bile acids influence gut microbiota composition. Lagocholic acid may alter microbial populations which could have implications for metabolic diseases .

- Potential Therapeutic Uses : Emerging studies suggest that lagocholic acid may have therapeutic potential in treating conditions such as cholestasis due to its ability to modulate bile flow .

Applications De Recherche Scientifique

Biochemical Role

Lagocholic acid is synthesized from cholesterol and is characterized by the presence of hydroxyl groups at the 3, 7, and 12 positions of the steroid nucleus. This structural configuration contributes to its amphipathic nature, allowing it to function effectively as a detergent in the digestive system. Bile acids like lagocholic acid facilitate the emulsification of dietary fats and the absorption of fat-soluble vitamins (A, D, E, K) in the intestine .

Metabolism Studies

Lagocholic acid is utilized in metabolic studies to understand bile acid synthesis pathways. It serves as an intermediate in the biosynthesis of primary bile acids from cholesterol. Research indicates that alterations in bile acid profiles, including those involving lagocholic acid, are associated with metabolic disorders such as obesity and diabetes .

Therapeutic Potential

Recent studies have suggested that lagocholic acid may have therapeutic applications due to its influence on lipid metabolism and gut microbiota. Its role as a signaling molecule in metabolic pathways opens avenues for research into treatments for conditions like hyperlipidemia and non-alcoholic fatty liver disease (NAFLD) .

Case Study: Bile Acids and NAFLD

A study published in Hepatology demonstrated that specific bile acids, including lagocholic acid, can modulate hepatic lipid metabolism and inflammation in NAFLD models. The findings suggest that manipulating bile acid profiles could be a viable strategy for managing liver diseases .

Role in Gut Microbiota Modulation

Lagocholic acid's impact on gut microbiota composition has been investigated, revealing its potential to influence microbial diversity and abundance. This modulation can affect overall health and disease susceptibility. For instance, certain gut bacteria can convert primary bile acids into secondary bile acids, which may have different physiological effects .

Cholesterol Metabolism Disorders

Alterations in bile acid synthesis involving lagocholic acid have been linked to cholesterol metabolism disorders. Studies indicate that abnormal levels of this bile acid may contribute to conditions such as cholestasis and gallstone formation .

Inflammatory Bowel Disease (IBD)

Research has shown that patients with IBD often exhibit altered bile acid profiles. Lagocholic acid's ability to affect intestinal permeability and inflammation suggests it could play a role in IBD pathogenesis or treatment strategies .

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-KRHHAYMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101226284 | |

| Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71883-64-2 | |

| Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71883-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.